4-bromo-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

BRD4 inhibition BET bromodomain Epigenetic probes

4-Bromo-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide (CAS 942003-02-3) is a synthetic small-molecule sulfonamide built upon a 1,2,3,4-tetrahydroquinolin-2-one scaffold bearing an N1-isobutyl substituent and a 6-(4-bromobenzenesulfonamide) group. The compound belongs to the broader tetrahydroquinoline sulfonamide chemotype, which has been described in patent literature as a privileged scaffold for targeting the retinoid-related orphan receptor gamma (RORγt) and the bromodomain and extra-terminal (BET) family of bromodomains.

Molecular Formula C19H21BrN2O3S
Molecular Weight 437.35
CAS No. 942003-02-3
Cat. No. B2712204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
CAS942003-02-3
Molecular FormulaC19H21BrN2O3S
Molecular Weight437.35
Structural Identifiers
SMILESCC(C)CN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)Br
InChIInChI=1S/C19H21BrN2O3S/c1-13(2)12-22-18-9-6-16(11-14(18)3-10-19(22)23)21-26(24,25)17-7-4-15(20)5-8-17/h4-9,11,13,21H,3,10,12H2,1-2H3
InChIKeySSXCOIAHAVMITB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Bromo-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide – Procurement-Relevant Structural and Pharmacophoric Profile


4-Bromo-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide (CAS 942003-02-3) is a synthetic small-molecule sulfonamide built upon a 1,2,3,4-tetrahydroquinolin-2-one scaffold bearing an N1-isobutyl substituent and a 6-(4-bromobenzenesulfonamide) group [1]. The compound belongs to the broader tetrahydroquinoline sulfonamide chemotype, which has been described in patent literature as a privileged scaffold for targeting the retinoid-related orphan receptor gamma (RORγt) and the bromodomain and extra-terminal (BET) family of bromodomains [2][3]. Its molecular formula is C₁₉H₂₁BrN₂O₃S with a molecular weight of 437.35 g/mol [1].

Why Near-Analog Substitution of 4-Bromo-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide Carries Quantifiable Risk


Within the tetrahydroquinoline sulfonamide chemotype, the N1-alkyl substituent and the 4-position of the terminal benzenesulfonamide ring are established determinants of bromodomain selectivity and potency. For example, the N1-isopentyl analog (4-bromo-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide) has been flagged as a structurally similar BRD4 inhibitor, indicating that the N1-alkyl chain length directly modulates target engagement [1]. Generic substitution of the isobutyl group or the 4-bromo substituent without quantitative head-to-head data risks unpredictable shifts in BRD4 BD1 vs. BD2 selectivity, ligand efficiency, and off-target profiles. The 4-bromo substituent in particular is a synthetic handle for downstream diversification via cross-coupling chemistry, conferring utility beyond simple biological potency that non-halogenated analogs lack [2].

Quantitative Differentiation Guide: 4-Bromo-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide vs. Closest Structural Analogs


N1-Alkyl Substituent Modulates BRD4 Bromodomain Engagement Within the Tetrahydroquinoline Sulfonamide Series

The N1-isobutyl group on the target compound represents a specific steric and lipophilic variant within the tetrahydroquinoline sulfonamide series. The N1-isopentyl analog has been explicitly described as a potent and selective BRD4 inhibitor, indicating that the N1-alkyl chain engages the bromodomain acetyl-lysine binding pocket . By comparison, the N1-methyl analog (2,4-dimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide) demonstrated an ITC Kd of 31 nM against TRIM24 PHD-bromodomain, confirming that the tetrahydroquinolin-2-one scaffold with N1-alkylation supports nanomolar target engagement [1]. The isobutyl moiety provides a calculated cLogP increment of approximately +1.1 over the N1-methyl congener (class-level inference from fragment-based calculations), which may enhance passive permeability without exceeding Lipinski limits [2].

BRD4 inhibition BET bromodomain Epigenetic probes

4-Bromo Substituent Provides a Verified Synthetic Diversification Handle Absent in Non-Halogenated Tetrahydroquinoline Sulfonamides

The 4-bromo substituent on the terminal benzenesulfonamide ring of this compound serves as a validated synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, etc.), enabling late-stage diversification for structure-activity relationship (SAR) studies [1]. In contrast, the parent unsubstituted benzenesulfonamide analog (N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide) lacks this reactive site and cannot undergo analogous C–C or C–N bond-forming transformations without prior functionalization . The 4-bromo position is electronically deactivated relative to the sulfonamide group, providing chemoselectivity advantages in orthogonal coupling strategies vs. the 4-tert-butyl analog, which is chemically inert at the 4-position .

Late-stage functionalization Cross-coupling chemistry SAR expansion

Tetrahydroquinoline Sulfonamide Scaffold Demonstrates Documented RORγt Inverse Agonism, Differentiating from JQ1-Derived BET Inhibitors

The tetrahydroquinoline sulfonamide chemotype to which this compound belongs has been specifically claimed and exemplified as RORγt inverse agonists in issued patents (US 10,550,110), a target profile distinct from the JQ1-derived triazolodiazepine BET inhibitors that dominate the bromodomain field [1]. While JQ1 exhibits a BRD4 BD1 Kd of approximately 50-90 nM and BRD4 BD2 Kd of approximately 130 nM, the tetrahydroquinoline sulfonamide series has demonstrated the capacity for BD2-biased or dual BD1/BD2 inhibition depending on substitution pattern [2][3]. This dual-target potential (RORγt + BET) is not achievable with JQ1-class compounds, which are selective for BET bromodomains and do not engage RORγt. The specific contribution of the 4-bromo-N-isobutyl substitution pattern to the RORγt vs. BET selectivity ratio has not been published and requires experimental determination.

RORγt inverse agonism Th17 pathway Autoimmune probe

Research and Industrial Application Scenarios Where 4-Bromo-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide Provides Differentiated Value


Parallel SAR Expansion via Late-Stage Suzuki-Miyaura Diversification of the 4-Bromo Handle

Medicinal chemistry teams executing hit-to-lead optimization on tetrahydroquinoline sulfonamide leads can utilize the 4-bromo substituent as a chemoselective cross-coupling handle to generate focused libraries of 4-aryl, 4-heteroaryl, and 4-amino derivatives in a single step from a common intermediate [1]. This eliminates the need for de novo synthesis of each analog, reducing synthetic cycle time by an estimated 3-5 synthetic steps per analog compared to non-halogenated starting materials [2]. The isobutyl group on N1 remains an invariant control element during the diversification, allowing direct attribution of SAR changes to the 4-position modifications.

Orthogonal BRD4/RORγt Dual-Target Screening Cascade for Autoimmune Disease Probe Discovery

Research groups investigating the intersection of epigenetic regulation (BRD4) and Th17-driven inflammatory signaling (RORγt) can employ this compound as a dual-pharmacophore entry point [1]. The tetrahydroquinoline sulfonamide scaffold has patent-validated RORγt inverse agonist activity [2], while structurally related analogs have demonstrated BRD4 inhibition [3]. This compound can serve as a baseline reference for establishing SAR at both targets simultaneously, enabling identification of substituent patterns that bias selectivity toward one target over the other.

Negative Control Design for BRD4 BD2-Selective Probe Validation

Given that the N1-alkyl group in tetrahydroquinoline sulfonamides influences bromodomain selectivity [1], this compound—with its specific N1-isobutyl substitution—can be assessed alongside N1-isopentyl and N1-methyl congeners to determine the contribution of the N1-alkyl chain to BD1 vs. BD2 selectivity. Its 4-bromo substituent further distinguishes it from the 4-methoxy or 4-tert-butyl analogs, enabling multi-parameter SAR mapping at both the N1 and 4-positions simultaneously [2].

Chemical Biology Tool for Investigating Bromodomain Acetyl-Lysine Pocket Steric Tolerance

The isobutyl group provides a moderate steric profile (branching at the β-carbon) that is intermediate between the linear n-butyl and the bulkier tert-butyl or isopentyl variants [1]. This compound can be used in biophysical assays (ITC, SPR, or BROMOscan) to map the steric tolerance of the acetyl-lysine binding pocket across the BET family (BRD2, BRD3, BRD4, BRDT) and TRIM24, generating selectivity fingerprints that inform the design of isoform-selective chemical probes [2].

Quote Request

Request a Quote for 4-bromo-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.